![molecular formula C24H21FN6OS B2363502 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide CAS No. 1207032-21-0](/img/no-structure.png)

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

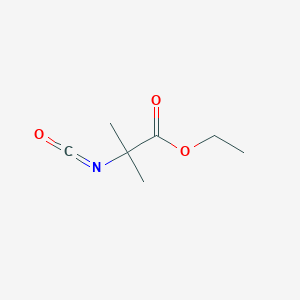

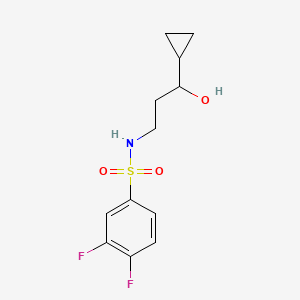

This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of different heterocyclic precursors, possibly involving steps like nucleophilic substitution, condensation, or cyclization . Without specific information on the compound, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in each ring. It also has a thioether (R-S-R’) linkage and an acetamide (CH3CONH2) group .Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for such compounds, like electrophilic and nucleophilic substitution, depending on the exact substituents present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure, including the nature and position of its substituents. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods .Applications De Recherche Scientifique

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including our compound, exhibits tunable photophysical properties. These compounds can serve as optical probes for bioimaging, allowing researchers to visualize cellular structures and dynamics .

- Application : Compound 1 (a derivative of our compound) induces cell cycle arrest and apoptosis in both breast and cervical cancer cells. This suggests potential anticancer properties .

- Application : Our compound or related derivatives may exhibit antimicrobial activity. Further studies could explore their effectiveness against specific bacteria or fungi .

- Application : Derivatives of our compound, featuring pyrazolo[3,4-d]pyrimidine scaffolds, were designed as novel CDK2 inhibitors. Their growth-inhibitory effects on cancer cell lines warrant further investigation .

Fluorescent Probes and Imaging Agents

Cell Cycle Regulation and Apoptosis

Antimicrobial Activity

CDK2 Inhibition

Materials Science and Organic Electronics

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "copper(I) iodide", "mesityl chloride", "thiourea", "acetic anhydride", "triethylamine", "sodium hydroxide", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and copper(I) iodide to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with mesityl chloride in the presence of sodium hydroxide and N,N-dimethylformamide to form the intermediate compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide." ] } | |

Numéro CAS |

1207032-21-0 |

Nom du produit |

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide |

Formule moléculaire |

C24H21FN6OS |

Poids moléculaire |

460.53 |

Nom IUPAC |

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32) |

Clé InChI |

QKLYRFGCBUYCEW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)

![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)